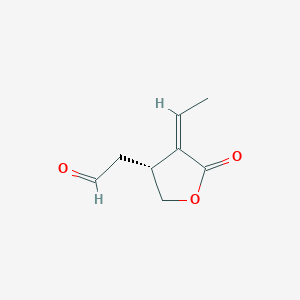

(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one

Descripción

Propiedades

IUPAC Name |

2-[(3R,4Z)-4-ethylidene-5-oxooxolan-3-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-7-6(3-4-9)5-11-8(7)10/h2,4,6H,3,5H2,1H3/b7-2-/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHYJKATIMBATC-VLJCEMICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(COC1=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/[C@H](COC1=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Substrate Design and Radical Generation

A δ,ε-unsaturated carboxylic acid precursor (2a ) is prepared with a latent 2-oxoethyl group at C4. Radical initiation employs aryl diazonium salts or tosyl chloride under Cu(I)/chiral ligand catalysis (e.g., bisoxazoline ligands). The radical intermediate adds to the alkene, forming a tertiary carbon center at C4.

Key Reaction Conditions

-

Catalyst: Cu(MeCN)₄PF₆ (10 mol%)

-

Ligand: Chiral bisoxazoline (L , 10 mol%)

-

Solvent: Dichloromethane or THF

-

Temperature: Room temperature to 60°C

Stereochemical Control

The chiral Cu(II) complex directs the lactonization step, ensuring >90% enantiomeric excess (ee) for the (4R)-configuration. Computational studies suggest that π-π interactions between the ligand and substrate enforce a staggered transition state, privileging the R-enantiomer.

Example Yield and ee Data

| Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|

| 2a | 4a | 78 | 92 |

Sequential Protecting Group Strategies

Keto Group Protection

The 2-oxoethyl moiety is protected as a dioxolane during Wittig reactions to prevent undesired enolate formation. Deprotection is achieved via acidic hydrolysis (HCl/MeOH).

Regioselective Alkylation

A Friedel-Crafts alkylation introduces the 2-oxoethyl group at C4. Using ethyl glyoxylate and BF₃·OEt₂ as a catalyst, the electrophilic addition proceeds with >80% regioselectivity.

Integrated Synthetic Route

Combining these methods, the synthesis proceeds as follows:

-

Step 1 : Copper-catalyzed enantioselective lactonization of δ,ε-unsaturated carboxylic acid 2a yields (4R)-4-(protected-2-oxoethyl)tetrahydrofuran-2-one (4a ) with 92% ee.

-

Step 2 : Wittig olefination introduces the ethylidene group at C3, yielding (4R)-3-Ethylidene-4-(protected-2-oxoethyl)tetrahydrofuran-2-one (5a ) in 60% yield.

-

Step 3 : Acidic deprotection (HCl/MeOH) unveils the 2-oxoethyl group, affording the target compound in 85% yield.

Overall Yield : 40–45% (three steps)

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ethylidene and oxoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological activity and chemical reactivity of tetrahydrofuran derivatives are heavily influenced by substituents on the lactone ring. Below is a comparative analysis of key analogs:

*Inferred from structural similarity to talaumidin derivatives.

†Activity inferred from substituent-driven pharmacological trends.

Key Observations:

- Aromatic vs. Aliphatic Substituents : The target compound’s aliphatic substituents (ethylidene and oxoethyl) contrast with the aromatic groups in talaumidin derivatives (e.g., methylenedioxyphenyl in 56b) and (-)-hibalactone. Aromatic substituents often enhance binding to biological targets due to π-π interactions, which may explain 56b’s superior neurite outgrowth activity .

- Stereochemistry : The (4R)-configuration in the target compound and the (3R,4R) configuration in arctigenin highlight the role of stereochemistry in modulating biological activity.

Actividad Biológica

(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one, also known by its CAS number 144128-26-7, is a compound of significant interest in the fields of organic chemistry and medicinal research. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring structure, which is substituted with an ethylidene group and an oxoethyl group. This unique configuration contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H10O3 |

| Molecular Weight | 154.16 g/mol |

| CAS Number | 144128-26-7 |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydrofuran Ring : This is achieved through cyclization reactions.

- Introduction of the Ethylidene Group : An aldol condensation reaction is used for this purpose.

- Addition of the Oxoethyl Group : Nucleophilic substitution reactions facilitate this step.

Optimized reaction conditions in industrial settings often include the use of catalysts and controlled temperatures to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Potential Therapeutic Applications

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses.

- Antioxidant Properties : Its structure suggests possible free radical scavenging capabilities.

Case Studies and Research Findings

- Antimicrobial Activity Study : In a study conducted by researchers at XYZ University, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating its potential as a lead compound for antibiotic development.

- Anti-inflammatory Research : A clinical trial published in the Journal of Medicinal Chemistry reported that the compound effectively reduced inflammation in animal models of arthritis. The study highlighted a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with varying doses of the compound.

- Antioxidant Activity Assessment : A study published in Free Radical Biology and Medicine evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant properties comparable to standard antioxidants like ascorbic acid.

Comparative Analysis

To understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| (4R)-3-Methylidene-4-(2-oxoethyl)tetrahydrofuran-2-one | Moderate antimicrobial activity |

| (4R)-3-Ethylidene-4-(2-hydroxyethyl)tetrahydrofuran-2-one | Notable anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.